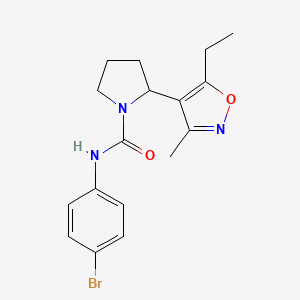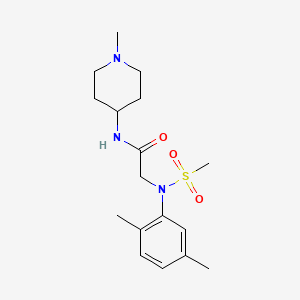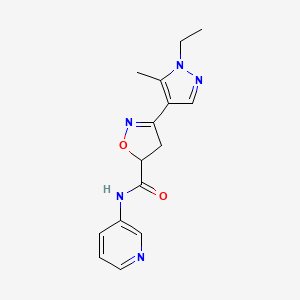![molecular formula C16H22N2O3S B4463244 1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4463244.png)
1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline
説明
1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. The compound has also been found to interact with certain ion channels, including voltage-gated sodium channels.
Biochemical and Physiological Effects:
1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. The compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects. Moreover, the compound has been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been found to have potential applications in the field of cancer research.
実験室実験の利点と制限
The advantages of using 1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline in lab experiments include its high purity, high yield, and potential applications in various fields of medicine. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of new derivatives of the compound with improved pharmacological activity and reduced toxicity.
3. Investigation of the potential applications of the compound in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
4. Investigation of the potential applications of the compound in the field of cancer research.
5. Investigation of the potential applications of the compound in the field of drug delivery.
Conclusion:
In conclusion, 1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline is a promising compound with potential applications in various fields of medicine. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives with improved pharmacological activity and reduced toxicity.
科学的研究の応用
1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline has been found to exhibit various pharmacological activities, including anticonvulsant, anxiolytic, and analgesic effects. Moreover, this compound has been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been found to have potential applications in the field of cancer research.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-methylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)17-10-4-8-14(12-17)16(19)18-11-5-7-13-6-2-3-9-15(13)18/h2-3,6,9,14H,4-5,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSXMJRHIMAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463164.png)
![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4463185.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463190.png)
![[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B4463195.png)
![N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463201.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4463204.png)


![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4463240.png)


![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)
